molecular formula C17H12BrFN4O2S2 B2620839 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 393566-67-1

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2620839
CAS RN: 393566-67-1
M. Wt: 467.33
InChI Key: DRAXHMXGJVSEEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure of this compound would require further analysis.

Scientific Research Applications

Synthetic Pathways and Chemical Derivatives

The synthesis of derivatives related to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves complex chemical pathways. These derivatives are synthesized through various methods, including cyclization reactions, condensation with ethanolamines, and reactions with thionyl chloride, showcasing the chemical versatility and potential for modification to enhance biological activities (Chapman, Clarke, & Sawhney, 1968).

Anticancer Activities

Several studies have focused on the anticancer properties of thiadiazole derivatives. Compounds synthesized with modifications on the thiadiazole scaffold, including the incorporation of fluorine or bromine atoms and various substituents, have shown promising in vitro anticancer activities. These activities are attributed to the ability of these compounds to inhibit cell proliferation and migration in various cancer cell lines, including those derived from colon adenocarcinoma, lung carcinoma, and nervous system cancers. The anticancer effect is linked to decreased cell division and inhibited cell migration, without affecting the viability of normal cells (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Activities

Derivatives of the thiadiazole class have been investigated for their antimicrobial properties. Synthesis of compounds through microwave-assisted methods and subsequent testing against various bacterial and fungal strains have revealed that certain derivatives possess significant antimicrobial activities. The presence of fluorine atoms and specific substituents in the compound structure plays a crucial role in enhancing these activities, highlighting the compound's potential as a basis for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Neuroprotective Effects

Research into the neuroprotective effects of thiadiazole derivatives has shown that certain compounds within this class can exert a trophic effect on neuronal cell cultures. These compounds provide protection in models of neurotoxicity, such as those induced by serum deprivation and glutamate exposure. The neuroprotective activity, coupled with a lack of negative impact on the viability of normal cells, positions these compounds as potential therapeutic agents for neurodegenerative diseases (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown promising antimicrobial activity and anticancer activity against certain types of cancer cells .

properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAXHMXGJVSEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

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